molecular formula C9H10N2O3 B13980341 2-Cyclopropyl-6-methoxy-4-pyrimidinecarboxylic acid

2-Cyclopropyl-6-methoxy-4-pyrimidinecarboxylic acid

Cat. No.: B13980341
M. Wt: 194.19 g/mol
InChI Key: VJAOFWHXQMWXHS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methoxy-4-pyrimidinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methoxy-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions may result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Cyclopropyl-6-methoxy-4-pyrimidinecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methoxy-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-6-methoxy-4-pyrimidinecarboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group at the 6-position of the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique biological and chemical activities.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-cyclopropyl-6-methoxypyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-14-7-4-6(9(12)13)10-8(11-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

VJAOFWHXQMWXHS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)O)C2CC2

Origin of Product

United States

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